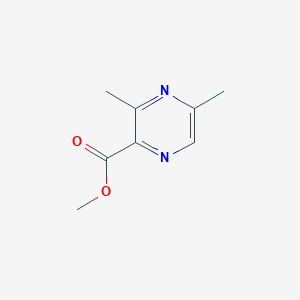
Methyl 3,5-dimethylpyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-dimethylpyrazine-2-carboxylate is a chemical compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dimethylpyrazine-2-carboxylate typically involves the condensation of amino-acetone molecules, resulting in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be oxidized to 2,5-dimethylpyrazine . The specific reaction conditions and reagents used in this process can vary, but common methods include the use of solid alumina and room temperature conditions for the initial cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-dimethylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Substitution reactions can occur at the methyl groups or the carboxylate group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized pyrazine derivatives, while substitution reactions can introduce new functional groups to the molecule .
Aplicaciones Científicas De Investigación
Methyl 3,5-dimethylpyrazine-2-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 3,5-dimethylpyrazine-2-carboxylate is not well-documented. as a nitrogen-containing heterocycle, it likely interacts with various molecular targets and pathways in biological systems. The specific interactions and pathways would depend on the context of its use, such as in drug development or chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrazine: A simpler derivative of pyrazine with similar chemical properties.
Methyl 5-methylpyrazine-2-carboxylate: Another methylated pyrazine derivative with different substitution patterns.
3-Ethyl-2,5-dimethylpyrazine: A related compound with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3,5-dimethylpyrazine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
methyl 3,5-dimethylpyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-9-7(6(2)10-5)8(11)12-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIRUIQFXPZYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
![Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12336870.png)


![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12336882.png)





![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)

